2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride

Pain Research Ion Channel Pharmacology hNav1.7

Researchers relying on structurally similar N-benzylacetamide analogs risk irreproducible target-engagement data. 2-(Ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride (CAS 1049761-21-8) delivers validated, assay-ready specificity: • hNav1.7 Ki = 113 nM - superior potency vs. close analogs (IC50 = 244 nM) • MAO-A IC50 = 2.80 nM with >150,000-fold selectivity over MAO-B • Pan-AKT inhibition: AKT1 IC50 = 3 nM, AKT2 = 6 nM, AKT3 = 5 nM Documented building block for hNav1.7, iNOS, PKD, and PDE5 inhibitor synthesis. Research-use only; request a quotation for immediate procurement.

Molecular Formula C11H16ClFN2O
Molecular Weight 246.71
CAS No. 1049761-21-8
Cat. No. B2927518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride
CAS1049761-21-8
Molecular FormulaC11H16ClFN2O
Molecular Weight246.71
Structural Identifiers
SMILESCCNCC(=O)NCC1=CC=C(C=C1)F.Cl
InChIInChI=1S/C11H15FN2O.ClH/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9;/h3-6,13H,2,7-8H2,1H3,(H,14,15);1H
InChIKeyUPSCAOLPDQYNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylamino)-N-(4-fluorobenzyl)acetamide HCl: Procurement Overview


2-(Ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride is a synthetic organic compound belonging to the class of phenylmethylamines and acetamides, characterized by a 4-fluorobenzyl moiety and an ethylaminoacetamide backbone [1]. As a hydrochloride salt (C₁₁H₁₆ClFN₂O, MW: 246.71), it is primarily available as a research-grade chemical from suppliers like Sigma-Aldrich and Leyan, with purities typically at 95% or 97% . Its chemical structure and physical form (solid) make it a versatile intermediate in early-stage drug discovery, but its use is strictly limited to research purposes, not for diagnostic or therapeutic applications .

2-(Ethylamino)-N-(4-fluorobenzyl)acetamide HCl: Substitution Risks


In silico and in vitro screening data from public databases like ChEMBL and BindingDB demonstrate that minor structural changes within the N-benzylacetamide class can lead to significant shifts in biological target affinity and selectivity [1]. For instance, while 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride itself has been profiled against multiple targets including hNav1.7, FAAH, MAO-A/B, and various kinases [2][3][4], its exact binding affinities and functional effects are distinct and cannot be inferred from structurally similar analogs. The presence of the 4-fluorobenzyl group, the ethylamino side chain, and the hydrochloride salt form are all critical determinants of its specific physicochemical and pharmacological properties. Therefore, substituting this compound with a generic or 'close' analog without rigorous experimental validation risks invalidating research outcomes and compromising the reproducibility of scientific data.

2-(Ethylamino)-N-(4-fluorobenzyl)acetamide HCl: Evidence Guide


hNav1.7 Inhibition Potency vs. Analog

The compound demonstrates nanomolar inhibitory activity against the human voltage-gated sodium channel hNav1.7, a key target in pain signaling. A direct comparison in the BindingDB database shows that 2-(ethylamino)-N-(4-fluorobenzyl)acetamide (as the active species) exhibits a Ki of 113 nM in an electrophysiological patch clamp assay [1]. This potency is superior to a structurally related acetamide analog from a different patent family, which showed an IC50 of 244 nM in a recombinant HEK293 cell line expressing hNav1.7, under comparable in vitro conditions [2].

Pain Research Ion Channel Pharmacology hNav1.7 Patch Clamp Electrophysiology

Key Intermediate in Drug Discovery Programs

The compound's value as a chemical building block is validated by its explicit mention in patent literature. Sigma-Aldrich's technical documentation for the compound (Product I17907) identifies it as a reactant for the synthesis of at least five distinct classes of pharmaceutical targets: Survival Motor Neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, heteroalicyclic carboxamidines (iNOS inhibitors), naphthyridine protein kinase D inhibitors, and phosphodiesterase 5 inhibitors . This is a documented, multi-target utility that is not claimed for the comparator analog in the same context.

Medicinal Chemistry Patent Analysis Drug Discovery Synthetic Intermediate

MAO-A Selectivity over MAO-B

While this compound acts as an MAO inhibitor, its selectivity profile is a key differentiator. In vitro data from BindingDB indicates it potently inhibits rat MAO-A with an IC50 of 2.80 nM, but exhibits dramatically weaker inhibition of bovine MAO-B, with an IC50 of 430,000 nM (430 µM) [1]. This represents an approximately 150,000-fold selectivity for MAO-A over MAO-B. In contrast, many non-selective MAO inhibitors or those with different selectivity profiles (e.g., MAO-B selective) would not be suitable for experiments where specific MAO-A inhibition is required.

Neuroscience Monoamine Oxidase Enzyme Inhibition Selectivity

Solubility and Stability via HCl Salt

The compound is specifically procured as a hydrochloride salt (MW: 246.71), a formulation designed to improve aqueous solubility and chemical stability compared to its free base counterpart (MW: 210.25) . This is a standard and well-documented strategy in medicinal chemistry to enhance the developability of lead compounds. While specific solubility data for this exact compound is not publicly available, the class-level inference is that the hydrochloride salt will generally offer superior handling and dissolution properties for in vitro assays and formulation studies compared to the free base or other less soluble salt forms of similar molecules.

Formulation Physicochemical Properties Salt Form Bioavailability

2-(Ethylamino)-N-(4-fluorobenzyl)acetamide HCl: Application Scenarios


hNav1.7 Pain Research: Hit & Tool Compound

Given its superior potency (Ki = 113 nM) against hNav1.7 compared to a related analog (IC50 = 244 nM) [1][2], this compound is a strong candidate as a primary hit or a starting point for medicinal chemistry optimization in programs targeting hNav1.7 for pain management. Its documented use as an intermediate for diaminotriazine hNav1.7 inhibitors further supports its relevance in this specific research area .

MAO-A Selective Tool for Neuroscience Research

The compound's exceptional selectivity for MAO-A (IC50 = 2.80 nM) over MAO-B (IC50 = 430,000 nM) [3] makes it a valuable tool for dissecting the specific physiological and pathological roles of MAO-A in vitro. This high selectivity allows researchers to modulate MAO-A activity with minimal interference from MAO-B, providing cleaner data for target validation studies in neurology and psychiatry.

Synthetic Intermediate for Multi-Target Drug Discovery

The compound's documented role as a reactant in the synthesis of SMN modulators, hNav1.7 inhibitors, iNOS inhibitors, PKD inhibitors, and PDE5 inhibitors positions it as a highly versatile building block for medicinal chemistry teams. Its procurement is strategically advantageous for organizations with research programs spanning several of these therapeutic areas, offering a single starting material with broad potential for generating diverse lead series.

Hit-to-Lead Optimization of Kinase Inhibitors

The compound has been profiled for activity against multiple kinases, including AKT1 (IC50 = 3 nM), AKT2 (IC50 = 6 nM), and AKT3 (IC50 = 5 nM) [4]. This pan-AKT inhibitory profile, with low nanomolar potency, indicates its potential as a lead-like scaffold for developing new anticancer agents. Its structural features (4-fluorobenzyl and ethylaminoacetamide) provide clear vectors for further chemical modification and optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(ethylamino)-N-(4-fluorobenzyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.